![molecular formula C10H13NO2 B121207 Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate CAS No. 145696-35-1](/img/structure/B121207.png)
Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is a chemical compound with potential applications in the field of medicinal chemistry. It is a cyclic amine that belongs to the class of pyrrole derivatives. The compound has been synthesized using different methods and has been studied for its biological activity.
Wirkmechanismus
The mechanism of action of Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific targets in the body. For example, it has been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as tyrosinase and cholinesterase. The compound has also been shown to have antioxidant activity and to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities. However, the compound has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate. One direction is to further investigate the mechanism of action of the compound and its interactions with specific targets in the body. Another direction is to explore the potential use of the compound as a ligand for metal ions. Additionally, the compound could be further studied for its potential applications in the treatment of various diseases, including cancer and viral infections.
Conclusion:
In conclusion, Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is a chemical compound with potential applications in medicinal chemistry. The compound has been synthesized using various methods and has been studied for its biological activity. It has been found to exhibit various biochemical and physiological effects, including antitumor, antiviral, and antimicrobial properties. The compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate, including further investigation of its mechanism of action and potential applications in the treatment of various diseases.
Synthesemethoden
Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate can be synthesized using various methods. One of the methods involves the reaction of 3-methyl-2-cyclopentenone with methylamine in the presence of a catalyst. The reaction leads to the formation of the desired compound in good yield.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate has been studied for its potential applications in medicinal chemistry. It has been found to exhibit various biological activities, including antitumor, antiviral, and antimicrobial properties. The compound has also been studied for its potential use as a ligand for metal ions.
Eigenschaften
CAS-Nummer |
145696-35-1 |
|---|---|
Produktname |
Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate |
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-6-7-4-3-5-8(7)11-9(6)10(12)13-2/h11H,3-5H2,1-2H3 |
InChI-Schlüssel |
QKSRZIZMIHKPEK-UHFFFAOYSA-N |
SMILES |
CC1=C(NC2=C1CCC2)C(=O)OC |
Kanonische SMILES |
CC1=C(NC2=C1CCC2)C(=O)OC |
Synonyme |
Cyclopenta[b]pyrrole-2-carboxylic acid, 1,4,5,6-tetrahydro-3-methyl-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



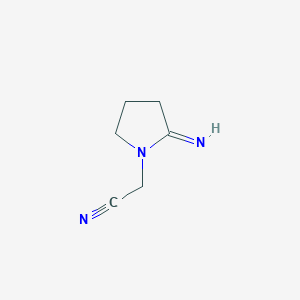
![2-hydrazinyl-4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine](/img/structure/B121136.png)

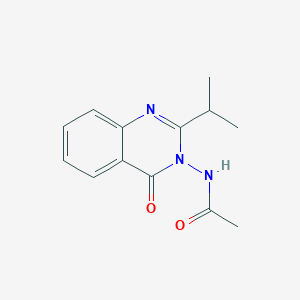
![Imidazo[1,2-A]pyridine-8-carboxamide](/img/structure/B121145.png)
![N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide](/img/structure/B121146.png)
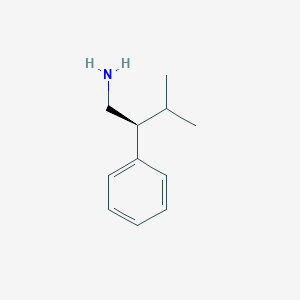



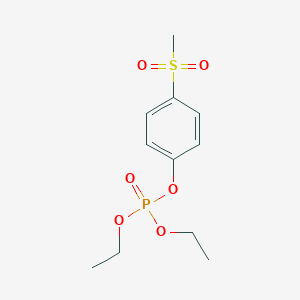
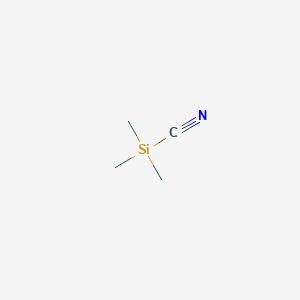
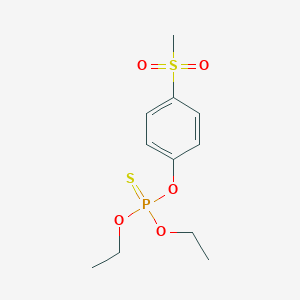
![Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B121179.png)